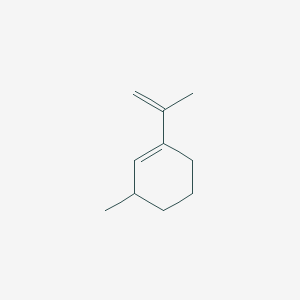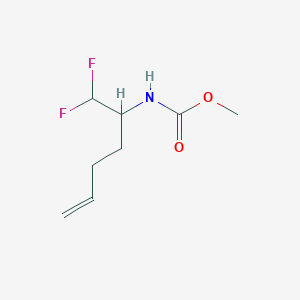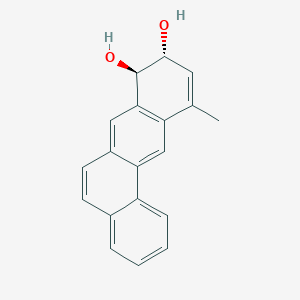
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is of significant interest due to its structural complexity and potential biological activities. It is a stereoisomer with specific configurations at the 8 and 9 positions, which can influence its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene typically involves the catalytic hydrogenation of benz(a)anthracene derivatives. The process often requires specific catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene has several scientific research applications:
Chemistry: Used as a model compound to study PAH reactivity and stereochemistry.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The biological effects of (8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene are primarily mediated through its interactions with cellular components. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s mechanism of action involves the generation of reactive intermediates that can cause oxidative stress and damage to cellular structures.
Comparison with Similar Compounds
Similar Compounds
- (8R,9R)-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9-diol Dibenzoate
- (8R,9R)-7-nitro-8,9-dihydrobenzo[a]anthracene-8,9-diol
Uniqueness
(8R,9R)-8,9-Dihydro-8,9-dihydroxy-11-methylbenz(a)anthracene is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 8 and 9 positions. These features influence its reactivity and interactions with biological systems, distinguishing it from other PAH derivatives.
Properties
CAS No. |
82735-49-7 |
|---|---|
Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
(8R,9R)-11-methyl-8,9-dihydrobenzo[b]phenanthrene-8,9-diol |
InChI |
InChI=1S/C19H16O2/c1-11-8-18(20)19(21)17-9-13-7-6-12-4-2-3-5-14(12)16(13)10-15(11)17/h2-10,18-21H,1H3/t18-,19-/m1/s1 |
InChI Key |
CPYYFIDRYZIXSK-RTBURBONSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H](C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Canonical SMILES |
CC1=CC(C(C2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)

![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)

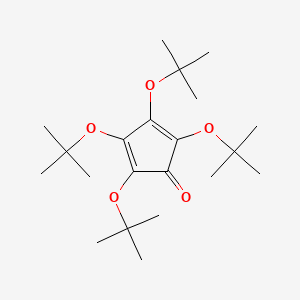
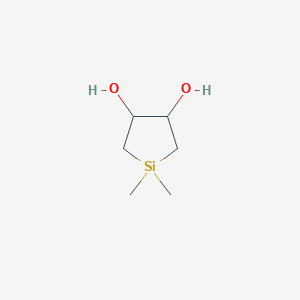
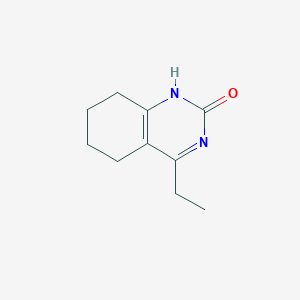

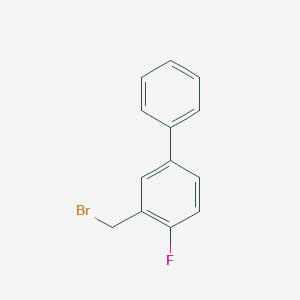
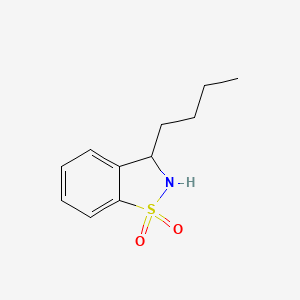
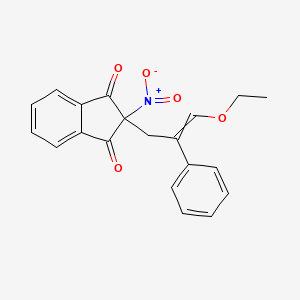
![2,2-Bis[(naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14411629.png)
